molecular formula C10H12N4O4 B166046 2',3'-Dideoxyxanthosine CAS No. 132194-28-6

2',3'-Dideoxyxanthosine

Cat. No.: B166046
CAS No.: 132194-28-6
M. Wt: 252.23 g/mol
InChI Key: PDCOZUSCDLLKIV-NTSWFWBYSA-N
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Description

2’,3’-Dideoxyxanthosine is a nucleoside analogue characterized by the absence of hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This compound is a derivative of xanthosine, which is a naturally occurring nucleoside found in various biological systems. The unique structure of 2’,3’-Dideoxyxanthosine makes it an important molecule in the study of nucleic acid chemistry and antiviral research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxyxanthosine typically involves the deoxygenation of ribonucleosides. One common method includes the radical deoxygenation of xanthate derivatives. The process begins with the preparation of ribonucleoside 2’,3’-bisxanthates using alkylating agents such as bromoethane or 3-bromopropanenitrile. The subsequent radical deoxygenation reaction employs tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents .

Industrial Production Methods: Industrial production of 2’,3’-Dideoxyxanthosine follows similar synthetic routes but on a larger scale. The use of environmentally friendly and low-cost reagents is emphasized to ensure sustainability and cost-effectiveness. Enzymatic methods, such as the use of adenosine deaminase to transform 2’,3’-dideoxyadenosine into 2’,3’-dideoxyinosine, are also employed to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 2’,3’-Dideoxyxanthosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various derivatives of 2’,3’-Dideoxyxanthosine with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

2’,3’-Dideoxyxanthosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxyxanthosine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the 2’ and 3’ hydroxyl groups, the compound prevents the formation of phosphodiester bonds, thereby inhibiting the elongation of nucleic acid chains. This mechanism is particularly effective against viral reverse transcriptase enzymes, making it a potent antiviral agent .

Comparison with Similar Compounds

  • 2’,3’-Dideoxyadenosine
  • 2’,3’-Dideoxycytidine
  • 2’,3’-Dideoxyuridine

Comparison: 2’,3’-Dideoxyxanthosine is unique due to its xanthine base, which allows it to base pair with all four natural bases, making it a potential universal base. In contrast, other similar compounds like 2’,3’-Dideoxyadenosine and 2’,3’-Dideoxycytidine have specific base pairing properties that limit their versatility .

Properties

IUPAC Name

9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c15-3-5-1-2-6(18-5)14-4-11-7-8(14)12-10(17)13-9(7)16/h4-6,15H,1-3H2,(H2,12,13,16,17)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCOZUSCDLLKIV-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80157420
Record name 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132194-28-6
Record name 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132194286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-xanthosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80157420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2',3'-Dideoxyxanthosine synthesized, and what is its relationship to 2'-Deoxyisoguanosine?

A1: The research paper describes the synthesis of this compound (17) through the enzymatic deamination of 2',3'-dideoxyisoguanosine (2) by adenosine deaminase. [] Essentially, adenosine deaminase removes an amino group from 2',3'-dideoxyisoguanosine, resulting in the formation of this compound.

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